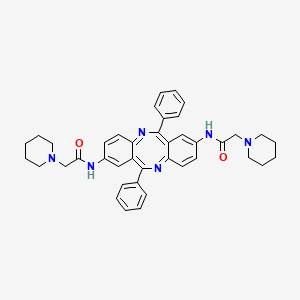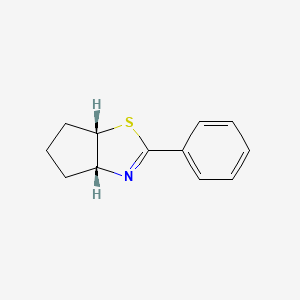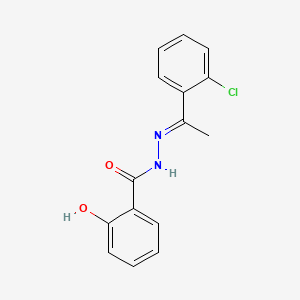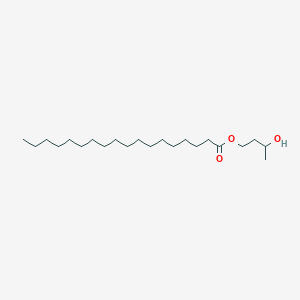
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1H-indol-2-carboxílico, 3-((2-aminofenil)tio)-5-cloro-, éster etílico es un compuesto orgánico complejo que pertenece a la familia del indol. Los derivados del indol son conocidos por sus diversas actividades biológicas y son ampliamente estudiados en química medicinal. Este compuesto en particular presenta una estructura única con un anillo de indol cloro-sustituido, un grupo aminofeniltio y un grupo funcional éster etílico.
Métodos De Preparación
La síntesis del ácido 1H-indol-2-carboxílico, 3-((2-aminofenil)tio)-5-cloro-, éster etílico implica varios pasos. Una ruta sintética común comienza con la preparación del derivado del ácido indol-2-carboxílico. El proceso típicamente involucra:
Bromación: El ácido 3-bromo-1H-indol-2-carboxílico se prepara bromando el ácido indol-2-carboxílico.
Esterificación: El compuesto bromado se esterifica luego utilizando etanol anhidro y ácido sulfúrico concentrado para formar el 3-bromo-1H-indol-2-carboxilato de etilo.
Formación de tioéter: El éster etílico se hace reaccionar con 2-aminofeniltiol en condiciones adecuadas para introducir el grupo aminofeniltio.
Cloración: Finalmente, el compuesto se clora para obtener el producto deseado.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la pureza, utilizando a menudo reactores automatizados y sistemas de flujo continuo.
Análisis De Reacciones Químicas
El ácido 1H-indol-2-carboxílico, 3-((2-aminofenil)tio)-5-cloro-, éster etílico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio u óxido de cromo (VI), lo que lleva a la formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden convertir el grupo éster en un alcohol.
Sustitución: El grupo cloro puede ser sustituido por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Hidrólisis: El grupo éster se puede hidrolizar al ácido carboxílico correspondiente utilizando condiciones ácidas o básicas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como etanol, acetona y diclorometano, así como catalizadores como ácido sulfúrico e hidróxido de sodio.
Aplicaciones en investigación científica
El ácido 1H-indol-2-carboxílico, 3-((2-aminofenil)tio)-5-cloro-, éster etílico tiene varias aplicaciones en investigación científica:
Química medicinal: Se estudia su potencial como inhibidor de la integrasa del VIH-1, lo que podría ser útil en el desarrollo de terapias antirretrovirales.
Estudios biológicos: La estructura única del compuesto le permite interactuar con varios objetivos biológicos, convirtiéndolo en una herramienta valiosa en la investigación bioquímica.
Aplicaciones industriales: Se puede utilizar como intermedio en la síntesis de moléculas más complejas, incluidos productos farmacéuticos y agroquímicos.
Aplicaciones Científicas De Investigación
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an HIV-1 integrase inhibitor, which could be useful in developing antiretroviral therapies.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
El mecanismo de acción del ácido 1H-indol-2-carboxílico, 3-((2-aminofenil)tio)-5-cloro-, éster etílico implica su interacción con objetivos moleculares específicos. Por ejemplo, como inhibidor de la integrasa del VIH-1, el núcleo del indol quelata con iones magnesio dentro del sitio activo de la enzima, evitando la integración del ADN viral en el genoma del huésped . Esta inhibición interrumpe el ciclo de replicación viral, lo que la convierte en una candidata prometedora para la terapia antirretroviral.
Comparación Con Compuestos Similares
Compuestos similares al ácido 1H-indol-2-carboxílico, 3-((2-aminofenil)tio)-5-cloro-, éster etílico incluyen otros derivados del indol, como:
Ácido indol-2-carboxílico: Carece de los grupos aminofeniltio y cloro, lo que lo hace menos complejo.
Indol-2-carboxilato de etilo: Funcionalidad de éster similar, pero sin los sustituyentes adicionales.
Ácido 3-bromo-1H-indol-2-carboxílico: Contiene un átomo de bromo en lugar del grupo aminofeniltio.
La singularidad del ácido 1H-indol-2-carboxílico, 3-((2-aminofenil)tio)-5-cloro-, éster etílico reside en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
206256-24-8 |
|---|---|
Fórmula molecular |
C17H15ClN2O2S |
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
ethyl 3-(2-aminophenyl)sulfanyl-5-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H15ClN2O2S/c1-2-22-17(21)15-16(23-14-6-4-3-5-12(14)19)11-9-10(18)7-8-13(11)20-15/h3-9,20H,2,19H2,1H3 |
Clave InChI |
GBESVLYBGASLHP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)SC3=CC=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


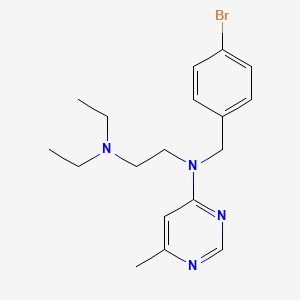

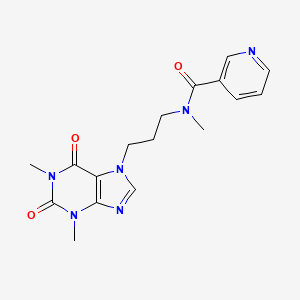

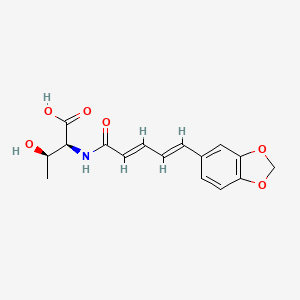
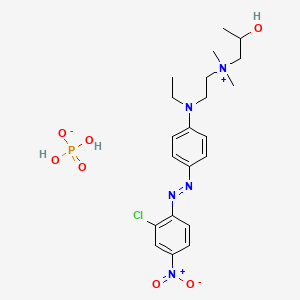
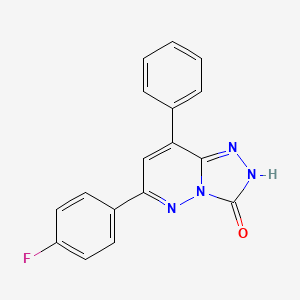
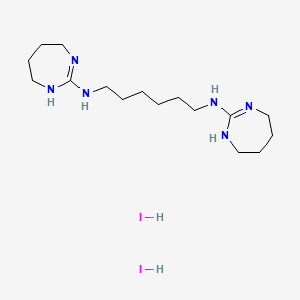
![disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12728166.png)

